Ranitidine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

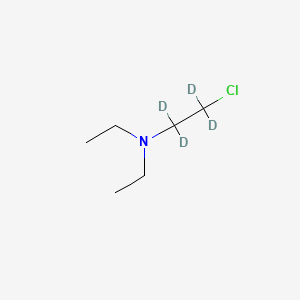

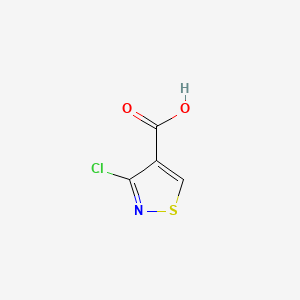

Ranitidine-d6 is a deuterated form of ranitidine, a histamine H2 receptor antagonist. It is primarily used as an internal standard in the quantification of ranitidine by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). Ranitidine itself is widely known for its use in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Applications De Recherche Scientifique

Ranitidine-d6 is primarily used as an internal standard in analytical chemistry for the quantification of ranitidine in various samples. Its applications extend to:

Chemistry: Used in the development and validation of analytical methods for ranitidine quantification.

Biology: Employed in pharmacokinetic studies to monitor the concentration of ranitidine in biological samples.

Medicine: Utilized in clinical research to study the pharmacodynamics and pharmacokinetics of ranitidine.

Industry: Applied in quality control processes to ensure the accuracy and precision of ranitidine measurements in pharmaceutical formulations .

Mécanisme D'action

Target of Action

Ranitidine-d6 primarily targets the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion .

Mode of Action

This compound interacts with its targets by reversibly binding to the histamine H2 receptors . This binding inhibits the action of histamine, leading to a reduction in gastric acid secretion . This interaction results in a decrease in the volume and concentration of gastric acid, thereby reducing the symptoms associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Biochemical Pathways

This compound affects the biochemical pathway involving histamine and its action on the H2 receptors . By blocking these receptors, this compound inhibits the normal pathway of gastric acid secretion stimulated by histamine . This leads to a decrease in the production of gastric acid and pepsin, a digestive enzyme .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 50% of this compound is absorbed . It is distributed throughout the body but minimally penetrates the blood-brain barrier . This compound undergoes minor metabolism in the liver to form N-oxide, S-oxide, and N-desmethyl metabolites . About 30% of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . This leads to an improvement in the symptoms of conditions associated with excess gastric acid, such as heartburn and acid indigestion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of nitrate ions, the acidity of the environment, and nitrate contamination of pharmaceutical excipients can affect the production of N-nitrosodimethylamine, a probable human carcinogen, in this compound . Temperature is another factor that can influence the stability of this compound . Therefore, these factors should be carefully controlled during the manufacturing and storage of this compound to ensure its safety and efficacy.

Analyse Biochimique

Biochemical Properties

Ranitidine-d6, like its non-deuterated counterpart, interacts with histamine H2 receptors . It reverses histamine-induced relaxation of isolated rat uterine horn and histamine-induced increases in contraction frequency in isolated guinea pig right atrium .

Cellular Effects

This compound, by virtue of its antagonistic action on histamine H2 receptors, influences cell function by modulating the effects of histamine, a key signaling molecule involved in numerous cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to histamine H2 receptors, thereby inhibiting the action of histamine . This results in changes in cell signaling and gene expression related to the effects of histamine .

Metabolic Pathways

This compound, like Ranitidine, is likely to be involved in metabolic pathways related to the metabolism of histamine, given its role as a histamine H2 receptor antagonist .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ranitidine-d6 involves the incorporation of deuterium atoms into the ranitidine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated methylamine in the reaction with the appropriate intermediates to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure the incorporation of deuterium atoms. The final product is then purified and characterized to confirm its isotopic purity and chemical structure .

Analyse Des Réactions Chimiques

Types of Reactions

Ranitidine-d6, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Ranitidine can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert ranitidine to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the nitro group or the furan ring

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of ranitidine can yield N-oxide derivatives, while reduction can produce amine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ranitidine-d6 can be compared with other histamine H2 receptor antagonists, such as:

- Cimetidine

- Famotidine

- Nizatidine

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which makes it an ideal internal standard for analytical methods. This isotopic labeling provides enhanced accuracy and precision in the quantification of ranitidine, making it a valuable tool in scientific research and industrial applications .

Propriétés

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUWOKSQNHOCA-RUESZMOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)